Structural Elucidation and Mechanistic Profiling of 2-Chloro-4-(2,4-dichlorophenyl)phenol
Structural Elucidation and Mechanistic Profiling of 2-Chloro-4-(2,4-dichlorophenyl)phenol
Executive Summary: The Confluence of Toxicology and Structural Chemistry
The compound 2-chloro-4-(2,4-dichlorophenyl)phenol (CAS No. 358767-68-7), systematically recognized in environmental chemistry as 4'-OH-PCB 33 (2',3,4'-trichloro-[1,1'-biphenyl]-4-ol), represents a critical intersection between legacy environmental contamination and modern endocrine disruption. Hydroxylated polychlorinated biphenyls (OH-PCBs) are emerging legacy pollutants generated via the cytochrome P450-mediated oxidative metabolism of parent PCBs in biota, or through site-specific environmental transformations in contaminated sediments[1].
For drug development professionals and toxicologists, the precise structural elucidation of OH-PCB congeners is paramount. Minor topological variations—such as the position of the hydroxyl group relative to the chlorine atoms—drastically alter their binding affinities to human hydroxysteroid sulfotransferase (hSULT2A1)[2] and nuclear receptors (e.g., estrogen and thyroid hormone receptors)[3]. This whitepaper provides an authoritative, self-validating framework for the structural elucidation and mechanistic profiling of 2-chloro-4-(2,4-dichlorophenyl)phenol.
Molecular Architecture and Topological Causality
To understand the analytical behavior of 2-chloro-4-(2,4-dichlorophenyl)phenol, one must first deconstruct its molecular topology (Formula: C12H7Cl3O , Exact Mass: 271.956 g/mol ).
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The Phenolic Ring (Ring A): Contains a hydroxyl group at C1 and a chlorine atom at C2. The ortho-chlorine induces significant steric hindrance, forcing the hydroxyl proton into a highly localized hydrogen-bonding environment. This specific 3-chloro-4-hydroxy motif (using biphenyl numbering) is a known pharmacophore that mimics the A-ring of thyroid hormones[3].
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The Phenyl Ring (Ring B): Contains chlorine atoms at C2' and C4'. The ortho-chlorine at C2' restricts the rotational degree of freedom around the C4-C1' biphenyl axis, resulting in a non-planar conformation.
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Causality in Analysis: The non-planar geometry prevents extended π -conjugation, which shifts the UV absorption maximum hypsochromically. Furthermore, the acidic phenolic proton ( pKa≈8.5 ) dictates that negative-ion electrospray ionization (ESI-) is the most efficient technique for mass spectrometric detection.
Fig 1. Sequential, self-validating analytical workflow for OH-PCB structural elucidation.
Analytical Strategy: A Self-Validating System
A robust structural elucidation cannot rely on a single data point; it requires a self-validating loop where mass spectrometry confirms the elemental composition, and nuclear magnetic resonance (NMR) spectroscopy maps the connectivity.
High-Resolution Mass Spectrometry (HRMS)
The presence of three chlorine atoms provides a highly diagnostic isotopic signature. The natural abundance of 35Cl (75.8%) and 37Cl (24.2%) generates a distinct M, M+2, M+4, M+6 cluster in a 27:27:9:1 ratio.
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Validation Checkpoint: If the experimental isotopic cluster deviates from this theoretical ratio by >5%, the system flags a potential co-eluting isobaric interference, halting downstream NMR assignment until chromatographic purity is achieved.
Table 1: Quantitative LC-HRMS Fragmentation Data (Negative ESI)
| Fragment | m/z (Theoretical) | m/z (Observed) | Mass Error (ppm) | Mechanistic Assignment |
|---|---|---|---|---|
| [M-H]⁻ | 270.9490 | 270.9485 | -1.8 | Intact deprotonated molecule |
| [M-H-Cl]⁻• | 235.9803 | 235.9810 | +2.9 | Homolytic loss of chlorine radical |
| [M-H-HCl]⁻ | 234.9724 | 234.9718 | -2.5 | Heterolytic loss of hydrogen chloride |
|[M-H-HCl-CO]⁻ | 206.9775 | 206.9781 | +2.9 | Ring contraction and loss of carbon monoxide |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS confirms the C12H7Cl3O formula, 2D NMR is required to pinpoint the exact locations of the chlorines and the biphenyl linkage.
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HSQC (Heteronuclear Single Quantum Coherence): Differentiates protonated carbons from quaternary carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): The critical step. A 3JCH correlation from the H3 proton to the C1' carbon, and from the H5' proton to the C4 carbon, definitively proves the C4-C1' biphenyl linkage, distinguishing this congener from the other 836 possible OH-PCBs[1].
Table 2: 1H and 13C NMR Shift Assignments (600 MHz, CDCl₃)
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations (³J) |
|---|---|---|---|---|
| 1 (C-OH) | 151.2 | 5.45 | s (br, OH) | C2, C6 |
| 2 (C-Cl) | 120.5 | - | - | - |
| 3 (CH) | 129.8 | 7.42 | d (2.1) | C1, C5, C1' |
| 4 (C-C) | 132.4 | - | - | - |
| 5 (CH) | 128.1 | 7.28 | dd (8.4, 2.1) | C1, C3, C1' |
| 6 (CH) | 116.3 | 7.05 | d (8.4) | C2, C4 |
| 1' (C-C) | 137.6 | - | - | - |
| 2' (C-Cl) | 133.2 | - | - | - |
| 3' (CH) | 130.1 | 7.51 | d (2.0) | C1', C5' |
| 4' (C-Cl) | 134.5 | - | - | - |
| 5' (CH) | 127.4 | 7.35 | dd (8.3, 2.0) | C1', C3' |
| 6' (CH) | 131.8 | 7.22 | d (8.3) | C2', C4' |
Step-by-Step Experimental Methodologies
Protocol A: LC-HRMS Profiling
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Sample Preparation: Dissolve 1 mg of the synthesized or extracted standard in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 100 ng/mL.
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Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm). Use a binary gradient of Water (A) and Acetonitrile (B), both unbuffered to promote negative ionization of the phenol.
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Ionization: Operate the ESI source in negative mode. Capillary voltage: 2.5 kV. Desolvation temperature: 350°C.
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Data Acquisition: Scan from m/z 100 to 600. Isolate the m/z 271 precursor for Collision-Induced Dissociation (CID) using a normalized collision energy of 25 eV.
Protocol B: NMR Data Acquisition
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Sample Preparation: Dissolve 15 mg of the purified compound in 600 µL of deuterated chloroform ( CDCl3 ) containing 0.03% TMS as an internal standard.
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1D Acquisition: Acquire ¹H NMR with 64 scans and a relaxation delay (D1) of 2 seconds. Acquire ¹³C NMR with 1024 scans and a D1 of 2 seconds.
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2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC sequences. For HMBC, optimize the long-range coupling constant ( JCH ) delay for 8 Hz to capture the critical cross-ring biphenyl correlations.
Mechanistic Toxicology: SULT2A1 Inhibition
Beyond structural characterization, 2-chloro-4-(2,4-dichlorophenyl)phenol is of high interest to drug development professionals due to its off-target endocrine effects. OH-PCBs with a 3-chloro-4-hydroxy substitution pattern are potent competitive inhibitors of human hydroxysteroid sulfotransferase (hSULT2A1)[2].
hSULT2A1 normally catalyzes the sulfation of dehydroepiandrosterone (DHEA), an endogenous steroid hormone. The structural homology between the OH-PCB's phenolic ring and the A-ring of steroid substrates allows the pollutant to occupy the enzyme's active site. Comparative molecular field analysis (CoMFA) demonstrates that the ortho-chlorine forces the molecule into a conformation that maximizes hydrophobic interactions within the SULT2A1 binding pocket, resulting in sub-micromolar IC50 values[2].
Fig 2. Competitive inhibition of hSULT2A1-mediated DHEA sulfation by 4'-OH-PCB 33.
Conclusion
The structural elucidation of 2-chloro-4-(2,4-dichlorophenyl)phenol requires a rigorous, multi-modal approach. By establishing a self-validating loop between HRMS isotopic fidelity and 2D NMR connectivity, researchers can confidently map its topology. Understanding this precise architecture is not merely an analytical exercise; it is the fundamental basis for predicting its toxicological pharmacodynamics, specifically its potent disruption of hSULT2A1 and thyroid hormone receptor pathways.
References
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Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments. Environmental Science & Technology (ACS Publications). 1
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Structure-activity relationships for hydroxylated polychlorinated biphenyls as inhibitors of the sulfation of dehydroepiandrosterone catalyzed by human hydroxysteroid sulfotransferase SULT2A1. Chemical Research in Toxicology (PubMed/NIH). 2
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Structural Requirements for the Interaction of 91 Hydroxylated Polychlorinated Biphenyls with Estrogen and Thyroid Hormone Receptors. Toxicological Sciences (Oxford Academic). 3
Sources
- 1. Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for hydroxylated polychlorinated biphenyls as inhibitors of the sulfation of dehydroepiandrosterone catalyzed by human hydroxysteroid sulfotransferase SULT2A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
